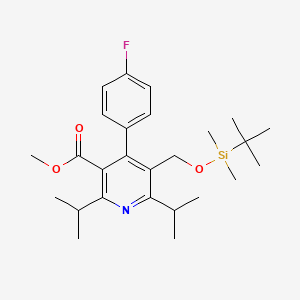

Vardenafil-d5

Übersicht

Beschreibung

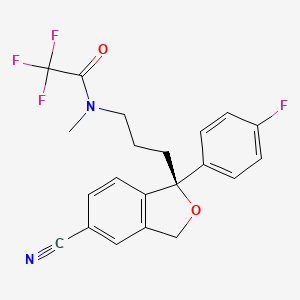

Vardenafil-d5 is intended for use as an internal standard for the quantification of vardenafil by GC- or LC-MS. Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5; IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks to subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction.

Wirkmechanismus

Target of Action

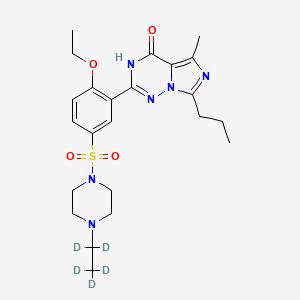

Vardenafil-d5, also known as 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is the major cyclic guanosine monophosphate (cGMP) hydrolyzing enzyme in the corpus cavernosum of the penis . It plays a crucial role in the regulation of nitric oxide-mediated smooth muscle relaxation .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . This compound inhibits PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . This inhibition allows for increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the nitric oxide (NO)-cGMP pathway . The binding of NO to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa activates guanylyl cyclase . This leads to the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

This compound is rapidly absorbed with a Tmax of approximately 40 minutes . It is more slowly metabolized with a half-life (T1/2) of about 4 hours . The absolute bioavailability of this compound is 14.5%, compared to 40% for sildenafil . Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .

Result of Action

The inhibition of PDE5 by this compound results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum . This results in an erection . This compound has been shown to restore erectile function to the normal range in a substantial proportion of men with erectile dysfunction .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the consumption of high-fat meals can retard the intestinal absorption of the drug . Additionally, coadministration of CYP3A4 inhibitors can affect the hepatic metabolism of this compound . Therefore, the timing of drug administration relative to meals and the use of other medications should be considered to optimize the drug’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Vardenafil-d5 plays a significant role in biochemical reactions, particularly in the nitric oxide signal transduction pathway within smooth muscle cells . It interacts with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . The interaction with these enzymes is crucial in regulating intracellular cGMP concentrations, which mediate smooth muscle relaxation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing blood flow into the penis, resulting in an erection . This is achieved through its impact on cell signaling pathways, specifically the nitric oxide-mediated pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the degradation of cGMP, allowing increased blood flow into the penis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are yet to be fully studied, it’s known that the compound’s efficacy is dose-dependent .

Metabolic Pathways

This compound is involved in the nitric oxide-mediated pathway, interacting with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . These interactions can affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678736 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189685-70-8 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.